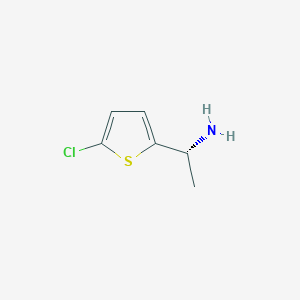
2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with 2-methoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Pyrrolidine and 2-methoxyacetyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or toluene, and stirred at room temperature or under reflux conditions until the reaction is complete.
Product Isolation: The product is then isolated by standard workup procedures, including extraction, washing, and purification by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
化学反応の分析
Types of Reactions
2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol.
科学的研究の応用
2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The methoxy group may also participate in electronic interactions, affecting the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Methoxy-1-(piperidin-2-yl)ethan-1-one: This compound features a piperidine ring instead of a pyrrolidine ring.
2-Pyrrolidinoethylamine: This compound has an amine group instead of a methoxy group.
Uniqueness
2-Methoxy-1-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both a methoxy group and a pyrrolidine ring, which confer distinct chemical and biological properties
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
2-methoxy-1-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C7H13NO2/c1-10-5-7(9)6-3-2-4-8-6/h6,8H,2-5H2,1H3 |
InChIキー |
FYDBWOXHTCHFRT-UHFFFAOYSA-N |
正規SMILES |
COCC(=O)C1CCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[[[[(1R,2R)-2-Hydroxycyclopentyl]oxy]carbonyl]amino]-3,3-dimethylbutyric acid](/img/structure/B13153454.png)

![3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide](/img/structure/B13153481.png)


![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)




![ethyl (1R,2R)-2-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylate](/img/structure/B13153526.png)
![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)

